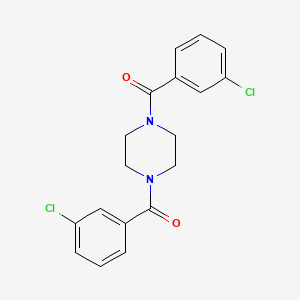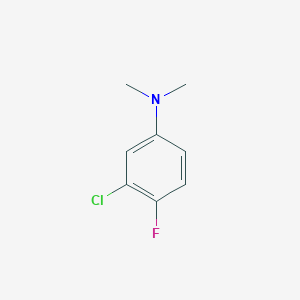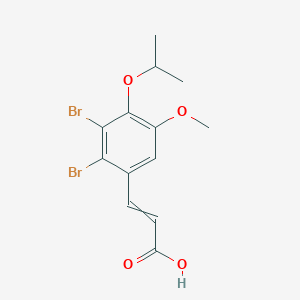
N'-cyclopentylidene-2-(2,4-dibromophenoxy)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-cyclopentylidene-2-(2,4-dibromophenoxy)acetohydrazide is a chemical compound with the molecular formula C13H14Br2N2O2 and a molecular weight of 390.07046 g/mol . This compound is known for its unique structure, which includes a cyclopentylidene group and a dibromophenoxy moiety. It has various applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
The synthesis of N’-cyclopentylidene-2-(2,4-dibromophenoxy)acetohydrazide typically involves the reaction of 2-(2,4-dibromophenoxy)acetic acid with cyclopentanone hydrazone under specific conditions . The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The product is then purified through recrystallization or other purification techniques to obtain the desired compound in high yield and purity.
Chemical Reactions Analysis
N’-cyclopentylidene-2-(2,4-dibromophenoxy)acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the bromine atoms, using nucleophiles such as amines or thiols.
Scientific Research Applications
N’-cyclopentylidene-2-(2,4-dibromophenoxy)acetohydrazide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs and treatments for various diseases.
Mechanism of Action
The mechanism of action of N’-cyclopentylidene-2-(2,4-dibromophenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
N’-cyclopentylidene-2-(2,4-dibromophenoxy)acetohydrazide can be compared with other similar compounds, such as:
2-(2,4-Dibromophenoxy)acetohydrazide: This compound shares a similar structure but lacks the cyclopentylidene group.
N’-cyclopentylidene-2-(4-morpholinyl)acetohydrazide: This compound has a morpholinyl group instead of the dibromophenoxy moiety, leading to distinct reactivity and applications.
The uniqueness of N’-cyclopentylidene-2-(2,4-dibromophenoxy)acetohydrazide lies in its specific combination of functional groups, which imparts unique chemical and biological properties that are valuable in various research and industrial contexts.
Properties
Molecular Formula |
C13H14Br2N2O2 |
|---|---|
Molecular Weight |
390.07 g/mol |
IUPAC Name |
N-(cyclopentylideneamino)-2-(2,4-dibromophenoxy)acetamide |
InChI |
InChI=1S/C13H14Br2N2O2/c14-9-5-6-12(11(15)7-9)19-8-13(18)17-16-10-3-1-2-4-10/h5-7H,1-4,8H2,(H,17,18) |
InChI Key |
FIJXEUVWVROIHL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=NNC(=O)COC2=C(C=C(C=C2)Br)Br)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-chlorophenyl)-N-{[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]carbamothioyl}acetamide](/img/structure/B12461420.png)
![N-[(4-acetylphenyl)carbamothioyl]-2-nitrobenzamide](/img/structure/B12461427.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-hydrazinyl-4-oxobutanamide](/img/structure/B12461429.png)
![Ethyl 4-[({[6-(propanoylamino)-1,3-benzothiazol-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B12461433.png)
![N-(3-chloro-2-methylphenyl)-4-[2-(diphenylacetyl)hydrazinyl]-4-oxobutanamide](/img/structure/B12461437.png)
![5-[1-(3,3,3-trifluoropropyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B12461445.png)

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B12461455.png)
![2-[2-[2-[[2-[[5-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-iminopropyl]pyrimidine-4-carbonyl]amino]-6-[(2S,3R,4R,5S,6S)-2-[(3R,4R,5S)-4-carbamoyl-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)-3-methyloxan-2-yl]oxy-3-hydroxy-6-(1H-imidazol-5-yl)-2-methyl-4-oxohexanoyl]amino]-3-oxobutanoyl]amino]ethyl]-4,5-dihydro-1,3-thiazol-4-yl]-1,3-thiazole-4-carboxamide](/img/structure/B12461458.png)

![N-[(4-hydroxyphenyl)carbamothioyl]-4-methoxybenzamide](/img/structure/B12461472.png)
![4,4-dimethyl-8-morpholin-4-yl-N-pentyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B12461486.png)
![(2S)-2-[(2S)-2-(2-{2-[(2S)-3-[4-(acetyloxy)phenyl]-2-aminopropanamido]acetamido}acetamido)-3-phenylpropanamido]-4-methylpentanoic acid](/img/structure/B12461505.png)
